molecular formula C11H7I B3249405 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene CAS No. 1935897-53-2

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene

Cat. No.: B3249405
CAS No.: 1935897-53-2
M. Wt: 266.08
InChI Key: FOVYDLLYOXTBEY-UHFFFAOYSA-N
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Description

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is an organic compound with the molecular formula C11H7I. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a penta-1,4-diyn-3-yl group.

Preparation Methods

The synthesis of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.

    Pathways Involved: The specific pathways involved depend on the nature of the target and the context of the study.

Comparison with Similar Compounds

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene can be compared with other similar compounds, such as:

    1-Iodo-4-ethynylbenzene: This compound has a similar structure but with an ethynyl group instead of a penta-1,4-diyn-3-yl group.

    1-Iodo-4-(phenylethynyl)benzene: This compound features a phenylethynyl group, providing different electronic and steric properties.

The uniqueness of this compound lies in its extended conjugated system, which imparts distinct electronic and optical properties .

Properties

IUPAC Name

1-iodo-4-penta-1,4-diyn-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7I/c1-3-9(4-2)10-5-7-11(12)8-6-10/h1-2,5-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVYDLLYOXTBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C#C)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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